N-(3,5-dimethoxyphenyl)-4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-15(2)22-26-21(27-33-22)16-5-6-20(24-14-16)28-7-9-29(10-8-28)23(30)25-17-11-18(31-3)13-19(12-17)32-4/h5-6,11-15H,7-10H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBOHRCJGPEXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The table below summarizes structural differences between the target compound and analogs from the evidence:
Functional Group Impact on Properties
- Piperazine-1-carboxamide Core: Present in the target compound, DGG200064 derivatives, and the trifluoromethyl-pyridinyl analog. This core enhances solubility and enables hydrogen bonding with biological targets . DGG200064 derivatives replace the pyridin-2-yl-oxadiazole group with a thienopyrazine heterocycle.
- Oxadiazole Substituents: The target compound’s isopropyl group on the oxadiazole increases lipophilicity (logP ~3.5 estimated) compared to the 3,4-diethoxyphenyl substituent in the indenyl-aminoethanol analog (logP ~2.8), which has polar ethoxy groups .
Aromatic Substituents :
- The 3,5-dimethoxyphenyl group in the target compound and DGG200064 derivatives provides symmetric electron donation, favoring interactions with hydrophobic pockets in enzymes. In contrast, 3,4-diethoxyphenyl (CAS 440087-51-4) introduces steric bulk and asymmetric polarity .
Q & A
Q. Table 1. Key Synthetic Parameters for Yield Optimization
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 100 |
| Catalyst Loading (mol%) | 2 | 5 | 3 |
| Solvent | THF | DMF | DMF |
| Reaction Time (h) | 12 | 24 | 18 |
Q. Table 2. Stability of Oxadiazole Derivatives in Aqueous Media
| Derivative | Half-life (pH 7.4, 37°C) | Degradation Pathway |
|---|---|---|
| 5-Isopropyl-oxadiazole | 8.2 hours | Hydrolysis to amidoxime |
| 5-Trifluoromethyl | 22.5 hours | Oxidative cleavage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
